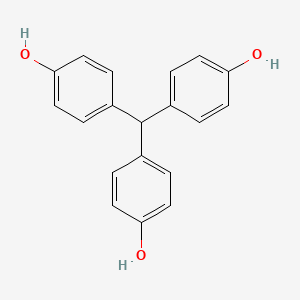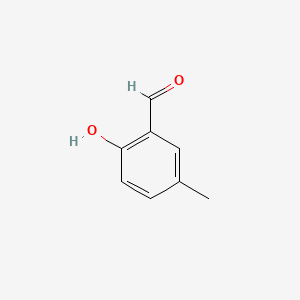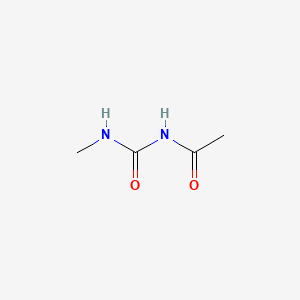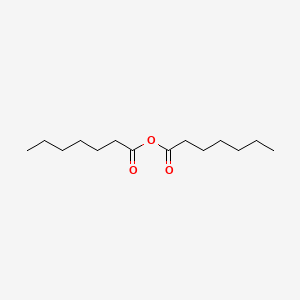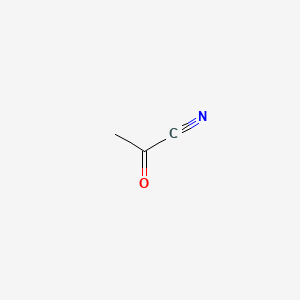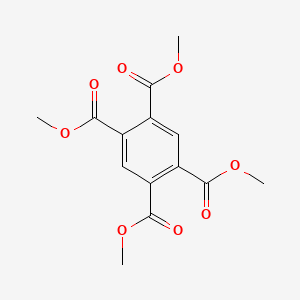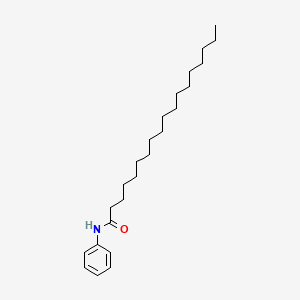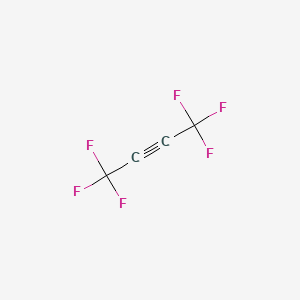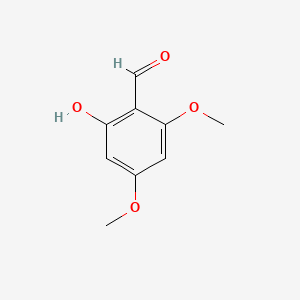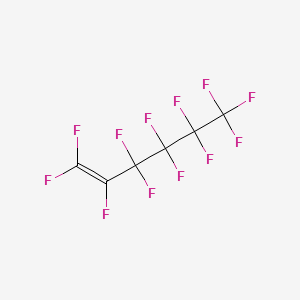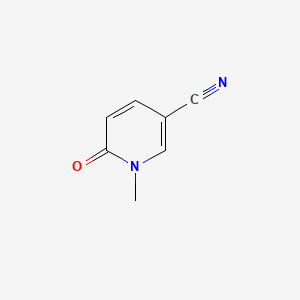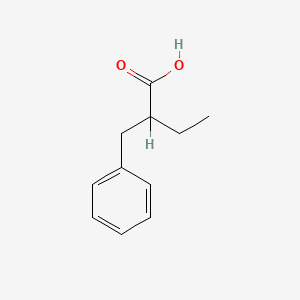
2-Benzylbutanoic acid
概要
説明
2-Benzylbutanoic acid is a compound that has been studied in various contexts, particularly in the field of organic chemistry and biochemistry. It is related to benzoic acid derivatives and has been explored for its potential as an inhibitor for enzymes such as carboxypeptidase A. The compound's structure allows for the possibility of different stereoisomers, which can have varying effects on its biological activity and chemical properties .
Synthesis Analysis
The synthesis of 2-benzylbutanoic acid derivatives has been a subject of interest due to their potential applications. For instance, the synthesis of racemic and optically active 2-benzyl-2-methyl-3,4-epoxybutanoic acids has been reported, with the threo-form being an effective inactivator for carboxypeptidase A . Additionally, the synthesis of enantiopure (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, a key intermediate for the preparation of the renin inhibitor Aliskiren, has been described, highlighting the importance of stereochemistry in the catalytic transformation .
Molecular Structure Analysis
The molecular structure of 2-benzylbutanoic acid derivatives has been investigated using various spectroscopic techniques and computational methods. For example, the structures of azo-benzoic acids and their precursors were confirmed using NMR, UV-VIS, and IR spectroscopy, and optimized using density functional theory (DFT) . Similarly, the structures and vibrations of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were studied using DFT, revealing insights into the most stable conformer and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of 2-benzylbutanoic acid derivatives has been explored in the context of enzyme inhibition. The kinetic evaluation of racemic and optically active 2-benzyl-2-methyl-3,4-epoxybutanoic acids as irreversible inactivators for carboxypeptidase A has been performed, demonstrating the influence of stereochemistry on the inactivation potency . Additionally, the inactivation of carboxypeptidase A by 2-benzyl-3,4-epithiobutanoic acid has been reported, providing insights into the design and synthesis of pseudomechanism-based inactivators .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-benzylbutanoic acid derivatives have been characterized through various studies. Spectroscopic techniques have been employed to understand the vibrational wavenumbers, infrared intensities, and Raman activities of these compounds . The electronic properties, such as HOMO and LUMO energies, have been determined using the TD-DFT approach, and thermodynamic properties at different temperatures have been calculated . Furthermore, the acidity of ortho-substituted benzoic acids has been investigated, with a focus on intramolecular hydrogen bonds and their effect on acidity .
科学的研究の応用
1. Organic Chemistry - Malonic Ester Synthesis 2-Benzylbutanoic acid can be used in the Malonic Ester Synthesis , a method used to synthesize carboxylic acids .
3. Methods of Application or Experimental Procedures The Malonic Ester Synthesis involves the following steps :
- Deprotonation to Give an Enolate : A base removes the most acidic proton from the ester to give an enolate .
- S N2 Reaction of the Enolate Nucleophile with an Alkyl Halide Electrophile : The enolate acts as a nucleophile in an S N2 reaction to form a new C-C bond .
- Acidic Ester Hydrolysis : The ester undergoes hydrolysis in an acidic environment .
- Decarboxylation to Give an Enol : The carboxylic acid undergoes decarboxylation to give an enol .
- Tautomerization of the Enol Back to the Carboxylic Acid : The resulting enol tautomerizes to a carboxylic acid .
4. Results or Outcomes The outcome of the Malonic Ester Synthesis is a carboxylic acid that has been chain-extended . This process has the advantage that only an alkoxide base is required and there are none of the problems with regioselectivity that sometimes occur in the alkylation of substituted ketones with alkoxides .
特性
IUPAC Name |
2-benzylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVFWBKWGJMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972137 | |
| Record name | 2-Benzylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylbutanoic acid | |
CAS RN |
5669-16-9 | |
| Record name | α-Ethylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamic acid, alpha-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

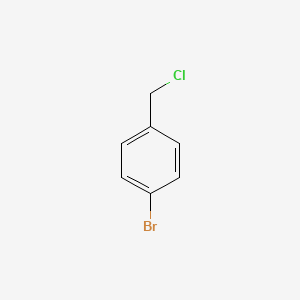
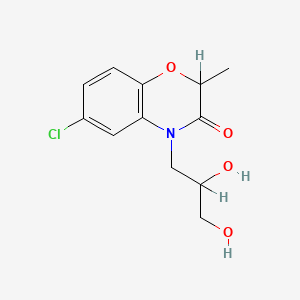
![Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-](/img/structure/B1329336.png)
